14,15-Epoxysclareol
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Overview
Description
14,15-Epoxysclareol is a labdane diterpene compound derived from sclareol, which is a natural product isolated from various plant species such as Salvia sclarea (clary sage).
Preparation Methods
Synthetic Routes and Reaction Conditions
14,15-Epoxysclareol can be synthesized through the epoxidation of sclareol. The process typically involves the use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions to introduce the epoxide functional group at the 14,15-position of the sclareol molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction of sclareol from plant sources followed by chemical modification. The extraction process usually employs solvents like dichloromethane to isolate sclareol from the plant material. Subsequent chemical reactions, including epoxidation, are carried out under optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
14,15-Epoxysclareol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) or other nucleophilic reagents are employed under appropriate conditions.
Major Products Formed
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Formed through reduction of the epoxide ring.
Halogenated Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
14,15-Epoxysclareol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various bioactive compounds and natural product derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma and fixative properties
Mechanism of Action
The mechanism of action of 14,15-Epoxysclareol involves its interaction with cellular targets and pathways. It has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Sclareol: The parent compound from which 14,15-Epoxysclareol is derived. Sclareol itself has significant biological activities and industrial applications.
14R-Epoxysclareol: A stereoisomer of this compound with similar chemical properties but different biological activities.
6-Hydroxysclareol: Another derivative of sclareol with hydroxylation at the 6-position, exhibiting distinct chemical and biological properties
Uniqueness
This compound is unique due to its specific epoxide functional group at the 14,15-position, which imparts distinct chemical reactivity and biological activities compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H36O3 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(1R,2R,4aS,8aS)-1-[(3S)-3-hydroxy-3-(oxiran-2-yl)butyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H36O3/c1-17(2)9-6-10-18(3)14(17)7-11-19(4,21)15(18)8-12-20(5,22)16-13-23-16/h14-16,21-22H,6-13H2,1-5H3/t14-,15+,16?,18-,19+,20-/m0/s1 |
InChI Key |
SSSOHKBYCPCHHD-FMSLRJNNSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@@](C)(C3CO3)O)(C)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CCC(C)(C3CO3)O)(C)O)C)C |
Origin of Product |
United States |
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